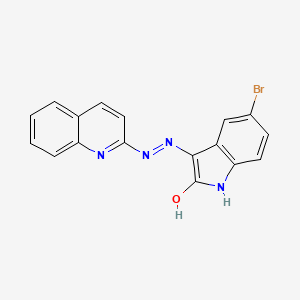![molecular formula C11H16N2O2 B4948585 4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4948585.png)
4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine, commonly known as MIPC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. MIPC belongs to the family of piperidine compounds and is known for its unique properties that make it suitable for various research purposes.
Wirkmechanismus
MIPC acts as a modulator of neurotransmitter systems, particularly the dopamine system. It has been found to increase dopamine release in the brain, leading to an increase in locomotor activity and reward-seeking behavior. MIPC also interacts with the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation.
Biochemical and Physiological Effects:
MIPC has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to an increase in locomotor activity and reward-seeking behavior. MIPC also interacts with the endocannabinoid system, leading to a decrease in anxiety and depression-like behaviors. Additionally, MIPC has been found to have analgesic properties, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
MIPC has several advantages for lab experiments. It is a potent and selective modulator of dopamine release, making it a valuable tool for studying the dopamine system's role in behavior and cognition. MIPC is also relatively easy to synthesize, making it readily available for research purposes. However, MIPC's limitations include its potential toxicity and lack of specificity for other neurotransmitter systems, making it challenging to study their interactions.
Zukünftige Richtungen
There are several future directions for MIPC research. One potential direction is to explore its therapeutic potential in treating various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to understand the mechanisms underlying MIPC's effects on the endocannabinoid system and its potential therapeutic applications. Finally, future research is needed to develop more selective and less toxic analogs of MIPC for research and potential therapeutic applications.
Conclusion:
In conclusion, MIPC is a potent and selective modulator of dopamine release that has significant potential for scientific research. Its unique properties make it a valuable tool for studying the dopamine system's role in behavior and cognition, as well as the endocannabinoid system's role in regulating mood, appetite, and pain sensation. While MIPC has its limitations, further research is needed to explore its therapeutic potential and develop more selective and less toxic analogs for research and potential therapeutic applications.
Synthesemethoden
MIPC can be synthesized using different methods, including the reaction of 4-methylpiperidine-4-carboxylic acid with 5-methyl-3-isoxazolecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. Other methods involve the use of different reagents and solvents, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
MIPC has been widely used in scientific research, especially in the field of neuroscience. It has been found to interact with various neurotransmitter systems, including dopamine, serotonin, and glutamate. MIPC has been used to study the effects of these neurotransmitters on behavior, cognition, and mood. Additionally, MIPC has been used to study the role of the endocannabinoid system in the brain and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-5-13(6-4-8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBYPPJCNCDNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)

![2-[bis(5-methyl-2-furyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B4948531.png)


![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(3,4-dimethoxyphenyl)ethanone hydrobromide](/img/structure/B4948567.png)
![2-methyl-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4948569.png)



![N~1~-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4948596.png)
![(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
